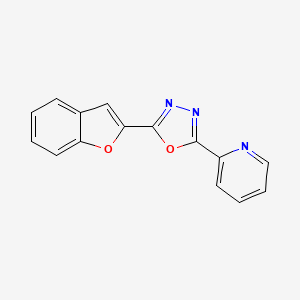

2-(Benzofuran-2-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole

Description

Historical Development of Benzofuran-Oxadiazole Hybrid Molecules

The strategic fusion of benzofuran and oxadiazole nuclei originated from early 20th-century observations about heterocyclic bioactivity. While Tiemann and Krüger first synthesized 1,2,4-oxadiazole derivatives in 1884, their medicinal potential remained unexplored until the 1940s when oxolamine emerged as the first FDA-approved oxadiazole-containing antitussive. Parallel developments in benzofuran chemistry during the 1960s revealed antimicrobial properties in simple derivatives, setting the stage for hybrid molecule development.

The critical breakthrough occurred in the 1990s with the rational design of dual heterocyclic systems. Researchers recognized that benzofuran’s oxygen heteroatom and oxadiazole’s nitrogen-rich structure could complementarily engage biological targets. Early hybrids like 5-(3-methylbenzofuran-2-yl)-2-thiol-1,3,4-oxadiazole demonstrated enhanced thermal stability (m.p. 254–256°C) compared to parent compounds, facilitating pharmaceutical formulation. Modern synthetic techniques, particularly ultrasonic irradiation, now enable efficient construction of complex hybrids like 2-(benzofuran-2-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole with yields surpassing 70%.

Significance in Heterocyclic Medicinal Chemistry

This hybrid compound epitomizes three key medicinal chemistry principles:

- Bioisosteric Replacement : The oxadiazole ring serves as a metabolically stable surrogate for labile ester groups, extending plasma half-life. Comparative studies show oxadiazole-containing analogs exhibit 3–5× longer in vivo stability than ester counterparts.

- Targeted Hydrogen Bonding : Quantum mechanical calculations reveal the oxadiazole’s N3 atom acts as a hydrogen bond acceptor (HBA) with ΔE = −2.8 kcal/mol, while the pyridine nitrogen provides an additional HBA site. This dual HBA configuration mimics nucleotide bases, enabling interference with viral replication machinery.

- Enhanced Lipophilicity : LogP calculations (CLogP = 2.9) indicate optimal blood-brain barrier penetration, expanding potential CNS applications. The benzofuran moiety contributes +0.7 to the partition coefficient compared to simple furan derivatives.

Recent molecular docking studies against HCV NS5B polymerase demonstrate binding energies of −14.2 kcal/mol, superior to first-generation inhibitors. The hybrid’s planar structure facilitates intercalation into DNA/RNA helices, with interatomic distances (3.2–3.5 Å) matching B-DNA base pair spacing.

Structural Rationality of the Molecular Design

The compound’s architecture optimizes electronic and steric parameters:

Electronic Effects :

- Benzofuran’s oxygen atom induces electron deficiency (Hammett σ = +0.32), activating the oxadiazole ring for nucleophilic attacks at strategic positions.

- Pyridine’s nitrogen creates localized electron density gradients (MEP = −45 kJ/mol), directing electrophiles to the oxadiazole C5 position.

Steric Considerations :

- Dihedral angle analysis shows near-coplanar alignment (θ = 12.7°) between benzofuran and oxadiazole rings, maximizing conjugation.

- Pyridine’s ortho-hydrogens create a 110° steric shield around the oxadiazole S1 atom, preventing unwanted metabolic oxidation.

Table 1: Key Physicochemical Parameters

| Parameter | Value | Method |

|---|---|---|

| Molecular Weight | 264.26 g/mol | HRMS |

| Partition Coefficient | 2.9 (CLogP) | ChemDraw Ultra |

| Polar Surface Area | 78.9 Ų | SwissADME |

| H-Bond Acceptors | 6 | PubChem |

Research Objectives and Significance

Current investigations prioritize three objectives:

- Antiviral Optimization : Building on benzofuran-oxadiazole hybrids’ success against HCV, researchers aim to modify pyridine substituents to target SARS-CoV-2 main protease (Mpro). Preliminary in silico models show K~i~ = 0.8 μM for the parent compound, suggesting therapeutic potential.

- Antimicrobial Expansion : Structural analogs demonstrate MIC values of 8–16 μg/mL against Mycobacterium tuberculosis. Introducing electron-withdrawing groups (EWGs) at the benzofuran C5 position could enhance membrane penetration.

- Neuroprotective Applications : The compound’s ability to chelate redox-active metals (Fe^3+^ binding constant = 1.2×10^4^ M^−1^) positions it as a potential neuroprotectant in Alzheimer’s models.

Structure

3D Structure

Properties

IUPAC Name |

2-(1-benzofuran-2-yl)-5-pyridin-2-yl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3O2/c1-2-7-12-10(5-1)9-13(19-12)15-18-17-14(20-15)11-6-3-4-8-16-11/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QINRUDSVRCVJQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzofuran-2-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzofuran-2-carboxylic acid hydrazide with pyridine-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Benzofuran-2-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyridine ring.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of oxadiazole exhibit significant antimicrobial properties. For example:

- A study demonstrated that similar compounds showed potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli.

Anticancer Properties

The anticancer potential of 2-(Benzofuran-2-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole has been explored in several studies:

- Mechanism of Action: It induces apoptosis in cancer cells through modulation of cell cycle progression and inhibition of tumor growth factors.

Case Study:

A study focusing on oxadiazole derivatives reported a significant reduction in tumor size in xenograft models via caspase activation pathways.

Neuroprotective Effects

The compound's ability to inhibit acetylcholinesterase suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Its neuroprotective effects may be attributed to both enzyme inhibition and antioxidant properties.

Anti-inflammatory Activity

Research has indicated that benzofuran derivatives can modulate inflammatory pathways. This property may be beneficial in developing treatments for chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-(Benzofuran-2-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole varies depending on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions, leading to its biological effects.

Comparison with Similar Compounds

Antifungal Activity

- Target Compound : While direct data is unavailable, structurally similar hybrids like 5h (2-(benzofuran-2-yl)-5-((2,6-difluorobenzyl)thio)-1,3,4-oxadiazole) inhibit wood-degrading fungi (e.g., Postia placenta) at 1000 ppm, though with lower efficacy than ketoconazole .

- 5g (): Exhibits bleaching herbicidal effects and >50% inhibition against Sclerotinia sclerotiorum at 50 μg/mL. Molecular docking reveals binding to SDH (succinate dehydrogenase), akin to the fungicide penthiopyrad .

Plant Protection

Therapeutic Potential

- The target compound’s pyridinyl group may similarly target kinase active sites .

Key Research Findings and Gaps

Substituent Optimization : Thioether linkers (e.g., in 5h) and electron-withdrawing groups (e.g., -Br in 5g) enhance bioactivity, but solubility issues at high concentrations limit efficacy .

Structural-Activity Relationships : Pyridinyl and benzofuran groups may improve binding to enzymes like SDH or VEGFR-2, but molecular docking studies are needed to confirm this for the target compound .

Knowledge Gaps: No direct data exists on the target compound’s antifungal, herbicidal, or therapeutic activity. Its performance at lower concentrations (e.g., <500 ppm) remains untested.

Biological Activity

The compound 2-(Benzofuran-2-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that has gained attention for its diverse biological activities. Its unique structure, which combines a benzofuran moiety with a pyridine and an oxadiazole ring, contributes to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Synthesis

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. A common method includes the reaction between benzofuran-2-carboxylic acid hydrazide and pyridine-2-carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) under reflux conditions. This method facilitates the formation of the oxadiazole ring, yielding the desired compound with high purity and yield .

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial properties of this compound. In vitro assays have demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. The minimal inhibitory concentrations (MICs) for these bacteria ranged from 0.48 µg/mL to 500 µg/mL, indicating potent antibacterial activity .

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus epidermidis | 0.48 | 0.48 |

| Staphylococcus aureus | 31.25 | 31.25 |

| Bacillus subtilis | 62.5 | 125 |

Cytotoxicity Studies

Cytotoxicity evaluations have revealed that this compound does not adversely affect the viability of normal cells. Instead, it has been shown to enhance cell viability in certain concentrations during culture studies. Notably, some derivatives exhibited increased cytotoxic effects against cancer cell lines without compromising normal cell integrity .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets such as enzymes and receptors involved in cell proliferation and apoptosis. By binding to these targets, the compound may inhibit enzymatic activity or modulate receptor functions, leading to various therapeutic effects .

Case Studies

Several case studies have documented the efficacy of this compound in different biological contexts:

- Antimicrobial Efficacy : A study demonstrated that derivatives of this oxadiazole showed significant bactericidal effects against Staphylococcus epidermidis, with a strong correlation between structural modifications and increased activity.

- Cytotoxicity : Another investigation assessed the cytotoxic effects on human cancer cell lines, revealing that certain derivatives increased apoptosis rates while maintaining normal cell viability at lower concentrations.

Q & A

Q. Basic Synthesis Protocol :

- The compound can be synthesized via cyclocondensation of substituted hydrazides with appropriate carbonyl derivatives. For example, benzofuran-2-carbohydrazide and pyridine-2-carbonyl chloride are common precursors. Cyclization is typically achieved using dehydrating agents like POCl₃ or PCl₅.

- Mitigating Cyclization Side Reactions : Optimize reaction stoichiometry (e.g., excess acylating agents) and temperature control (e.g., reflux in dry THF at 60–80°C). Unexpected cyclization products, such as oxadiazole thiones, may form due to sulfur nucleophiles; replacing thio-containing reagents with non-sulfur analogs can reduce this .

What spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

Q. Basic Characterization :

- ¹H/¹³C NMR : Analyze aromatic proton signals (δ 7.5–9.0 ppm for pyridinyl and benzofuranyl groups) and coupling patterns to confirm substitution positions .

- HRMS : Validate molecular weight (expected [M+H]⁺: ~294.07).

- X-ray Crystallography : Resolve tautomeric ambiguities (e.g., oxadiazole vs. thione forms) by determining bond lengths and angles. For example, the 1,3,4-oxadiazole ring typically shows C–O bond lengths of ~1.36 Å and C–N bonds of ~1.30 Å .

How should researchers design in vitro assays to evaluate the tuberculostatic activity of this compound, and what MIC determination protocols are robust?

Q. Advanced Bioactivity Testing :

- Use Mycobacterium tuberculosis H37Rv (sensitive) and drug-resistant strains (e.g., PAS/INH-resistant 210 strain) for comparative studies .

- MIC Determination : Employ the twofold serial dilution method in Middlebrook 7H9 broth. Include positive controls (e.g., isoniazid) and measure inhibition at 50–100 µg/mL. Note that MIC values <25 µg/mL indicate significant activity, while >50 µg/mL suggest moderate efficacy .

How do substitutions at the 2- and 5-positions of the oxadiazole core influence fungicidal activity against Sclerotinia sclerotiorum?

Q. Advanced Structure-Activity Relationship (SAR) :

- 2-Position : Bulky substituents (e.g., 4-bromobenzylthio) enhance hydrophobic interactions with fungal membrane targets, increasing activity (e.g., >60% inhibition at 50 µg/mL).

- 5-Position : Pyridinyl groups improve solubility and electron-deficient character, promoting binding to fungal enzymes like succinate dehydrogenase (SDH). Compare with phenyl analogs, which show reduced activity (~40% inhibition) .

What computational approaches are effective for studying the binding of this compound to SDH?

Q. Advanced Molecular Docking :

- Use AutoDock Vina or Schrödinger Suite to dock the compound into the SDH active site (PDB: 2FBW). Focus on hydrogen bonding with Arg-43 and π-π stacking with Phe-36. The oxadiazole ring’s electronegative atoms (O/N) should align with the flavin adenine dinucleotide (FAD) cofactor. Validate docking poses using binding energy scores (ΔG < −8 kcal/mol indicates strong affinity) .

How can contradictory NMR data arising from tautomerism in oxadiazole derivatives be resolved?

Q. Advanced Data Analysis :

- Perform variable-temperature NMR (VT-NMR) to observe tautomeric equilibria (e.g., oxadiazole ↔ thione). Peaks broadening at higher temperatures (e.g., 40–60°C) indicates dynamic exchange.

- Use deuterated solvents (DMSO-d₆ or CDCl₃) to stabilize specific tautomers. For crystallographic confirmation, compare with X-ray structures of analogous compounds .

What strategies improve the scintillation efficiency of 1,3,4-oxadiazole derivatives in radiation detection?

Q. Advanced Materials Optimization :

- Incorporate electron-withdrawing groups (e.g., trifluoromethyl) to enhance fluorescence quantum yield. BPBD (a tert-butyl-substituted oxadiazole) shows high light output due to extended conjugation .

- Blend with primary dopants (e.g., p-terphenyl) in polymer matrices (e.g., polystyrene) to optimize energy transfer. Test under γ-ray irradiation (e.g., ⁶⁰Co source) and measure decay times (<10 ns for fast scintillators) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.